molecular formula C20H18FNO4S B11502162 Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11502162
M. Wt: 387.4 g/mol
InChI Key: JCTDKGHFEGGSEU-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a fluorophenyl group and a thiophen-2-ylmethyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorophenyl and thiophen-2-ylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.

Scientific Research Applications

Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate include:

  • Dimethyl 4-(3-chlorophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 4-(3-bromophenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 4-(3-methylphenyl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18FNO4S

Molecular Weight

387.4 g/mol

IUPAC Name

dimethyl 4-(3-fluorophenyl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H18FNO4S/c1-25-19(23)16-11-22(10-15-7-4-8-27-15)12-17(20(24)26-2)18(16)13-5-3-6-14(21)9-13/h3-9,11-12,18H,10H2,1-2H3

InChI Key

JCTDKGHFEGGSEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)CC3=CC=CS3

Origin of Product

United States

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